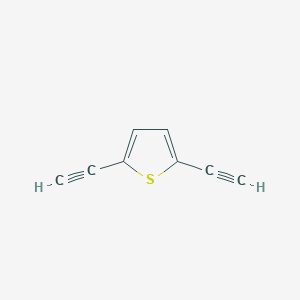

2,5-Diethynylthiophene

Vue d'ensemble

Description

2,5-Diethynylthiophene is a chemical compound used in the creation of multinuclear organometallic molecular wires . These wires have shown high conductance at the single-molecule level .

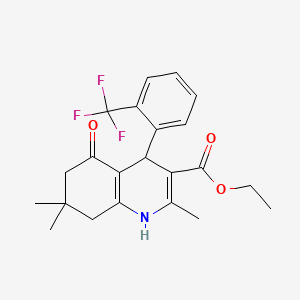

Synthesis Analysis

The synthesis of this compound involves two steps: the displacement of 2,5-dibromothiophene with trimethylsilylacetylene . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound is complex. It forms multinuclear organometallic molecular wires having repeating units . The molecular dimensions of these wires are between 2-4 nm .Applications De Recherche Scientifique

Microporous Conjugated Polymers

2,5-Diethynylthiophene has been employed in the synthesis of conjugated microporous polymers. These polymers are created through homopolymerization methods like chain-growth polymerization and polycyclotrimerization, leading to networks rich in thiophene units. These networks exhibit significant surface areas and show enhanced affinity for CO2. They also display red-shifted UV/vis and fluorescence absorption and emission bands, which are useful in various applications (Bondarev et al., 2017).

π-Conjugated Polymers

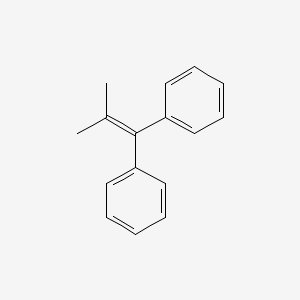

This compound plays a critical role in the creation of π-conjugated polymers. These polymers are synthesized via cycloaddition polymerization, integrating electron-donating units like dithiafulvene with heteroaromatic units. The polymers exhibit good solubility in DMSO and DMF, and their structures are confirmed by various spectroscopic methods. They have expanded π-conjugation systems, which are important for a range of electronic applications (Naka et al., 2000).

Photoelectron Spectroscopy Studies

The compound this compound has been studied using photoelectron spectroscopy (PES) to understand its electronic structure. This research provides insights into the behavior of different carbon and sulfur atoms in the molecule, which is vital for designing materials with specific electronic properties (Polzonetti et al., 2001).

Optical Properties in Polymers

The synthesis of copoly(2,5-dialkoxy-p-phenylenebutadiynylene/arylenebutadiynylene)s involves this compound. These copolymers display enhanced fluorescence intensity compared to their homopolymer counterparts, making them useful in optical applications (Kinoshita et al., 2001).

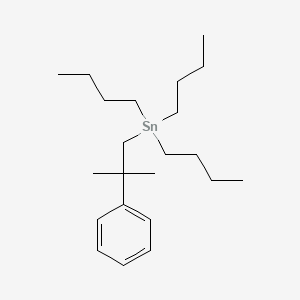

Platinum Complex Synthesis

This compound is utilized in synthesizing rigid-rod alkynes with extended π conjugation, which are further used to create dinuclear platinum complexes. These complexes are characterized by various analytical and spectroscopic methods, indicating their potential in organometallic chemistry (Lewis et al., 1997).

Hyperbranched Polyarylenes Synthesis

High molecular weight hyperbranched polyarylenes have been synthesized using this compound. These polymers exhibit outstanding thermal stability and strong blue light emission, making them promising for applications in materials science (Peng et al., 2003).

Nonlinear Optical Properties

A novel π-conjugated copolymer containing this compound and electron-rich carbazole demonstrates significant third-order nonlinear optical properties. This is crucial for developing materials for optoelectronic applications (Zhan et al., 2001).

Mécanisme D'action

The mechanism of action of 2,5-Diethynylthiophene is related to its role in the formation of multinuclear organometallic molecular wires. These wires show high conductance due to the efficient energy alignment between the Fermi level of the metal electrodes and the HOMO levels of the multinuclear molecular wires .

Propriétés

IUPAC Name |

2,5-diethynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S/c1-3-7-5-6-8(4-2)9-7/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMSIVGKBOVYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462892 | |

| Record name | 2,5-diethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79109-72-1 | |

| Record name | 2,5-diethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)